1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate 1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1334416-35-1
VCID: VC2577907
InChI: InChI=1S/C14H23F2NO4/c1-6-20-10(18)13(5)7-8-17(9-14(13,15)16)11(19)21-12(2,3)4/h6-9H2,1-5H3
SMILES: CCOC(=O)C1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C
Molecular Formula: C14H23F2NO4
Molecular Weight: 307.33 g/mol

1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate

CAS No.: 1334416-35-1

Cat. No.: VC2577907

Molecular Formula: C14H23F2NO4

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate - 1334416-35-1

Specification

CAS No. 1334416-35-1
Molecular Formula C14H23F2NO4
Molecular Weight 307.33 g/mol
IUPAC Name 1-O-tert-butyl 4-O-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C14H23F2NO4/c1-6-20-10(18)13(5)7-8-17(9-14(13,15)16)11(19)21-12(2,3)4/h6-9H2,1-5H3
Standard InChI Key XCKXLFSCXBEANV-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C
Canonical SMILES CCOC(=O)C1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C

Introduction

Chemical Structure and Identity

1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate features a piperidine ring core with strategically positioned functional groups that enhance its utility in organic synthesis. The compound is characterized by its tert-butyl and ethyl ester substituents, along with difluoro groups and a methyl group attached to the piperidine ring .

Chemical Identifiers

The compound is well-characterized by various chemical identifiers as detailed in Table 1:

ParameterValue
CAS Number1334416-35-1
Molecular FormulaC₁₄H₂₃F₂NO₄
Molecular Weight307.33 g/mol
SMILES NotationCCOC(=O)C1(C)CCN(CC1(F)F)C(=O)OC(C)(C)C
MDL NumberMFCD19686620
InChI KeyVAUFIYFDCANVBM-UHFFFAOYSA-N

Table 1: Key chemical identifiers for 1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate

Structural Features

The compound contains several key structural elements that contribute to its chemical properties and potential applications:

  • A piperidine heterocyclic ring serving as the core structure

  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom

  • An ethyl ester group at the 4-position

  • Two fluorine atoms at the 3-position (geminal difluoro substitution)

  • A methyl group at the 4-position

This specific arrangement of functional groups makes the compound valuable as a building block in medicinal chemistry and organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate influence its handling, storage, and applications in research settings.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics as outlined in Table 2:

PropertyValue/Description
Physical StateSolid
ColorNot specified in available data
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMSO)
Melting PointNot definitively reported in available literature
Boiling PointNot definitively reported in available literature

Table 2: Physical properties of 1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate

Chemical Reactivity

The compound's reactivity is primarily defined by its functional groups:

  • The tert-butyloxycarbonyl (Boc) group can be selectively cleaved under acidic conditions

  • The ethyl ester is susceptible to hydrolysis and transesterification reactions

  • The difluoro moiety provides unique electronic properties and metabolic stability

  • The quaternary carbon at the 4-position bears both a methyl group and an ester functionality, creating a versatile reaction center

Hazard TypeClassification
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
GHS PictogramGHS07
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 3: Safety information for 1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate

Applications in Research and Development

1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate serves important functions in chemical research and pharmaceutical development.

Building Block in Medicinal Chemistry

The compound functions as a versatile building block for several reasons:

SupplierCatalog NumberAvailable QuantitiesPrice (as of 2021-12-16)Purity
TRCB702855100mg$330Not specified
American Custom ChemicalsHCH03707835mg$496.7595.00%
Matrix Scientific115631250mg$85790+%
ChemenuCM2955611g$106995%
CrysdotCD112927471g$114395+%
Combi-BlocksJQ-2487VariousNot specifiedNot specified
BLDPharmNot specifiedVariousNot specifiedNot specified
CymitQuimica3D-JDC416351g, 100mgDiscontinuedMin. 95%

Table 4: Commercial availability of 1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate

Structural Relationship to Other Compounds

1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate shares structural similarities with several other compounds in the piperidine dicarboxylate family.

Related Compounds

Several structurally related compounds include:

  • 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS: 142851-03-4) - the non-fluorinated, non-methylated analogue

  • 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate (CAS: 1303972-95-3) - the non-methylated analogue

  • 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (CAS: 57750376) - featuring a cyano group instead of the difluoro and methyl groups

  • 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate (CAS: 66741689) - containing an amino group at the 4-position

These relationships demonstrate the compound's position within a broader family of structurally related building blocks used in chemical research.

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